

# An In-depth Technical Guide on Dimethyl 4,4'-disulfanediylldibenzoate

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## Compound of Interest

Compound Name: *Dimethyl 4,4'-disulfanediylldibenzoate*

Cat. No.: *B014627*

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## Introduction

**Dimethyl 4,4'-disulfanediylldibenzoate**, also known as bis(4-(methoxycarbonyl)phenyl) disulfide or dimethyl 4,4'-dithiodibenzoate, is an aromatic disulfide compound. Its structure, featuring two methyl benzoate moieties linked by a disulfide bond, makes it a subject of interest in various chemical and pharmaceutical research areas. Disulfide bonds are known to play crucial roles in the structural integrity and function of proteins and are present in a number of biologically active molecules. This technical guide provides a comprehensive overview of the physico-chemical properties, synthesis, purification, and potential biological relevance of **Dimethyl 4,4'-disulfanediylldibenzoate**.

## Physico-chemical Properties

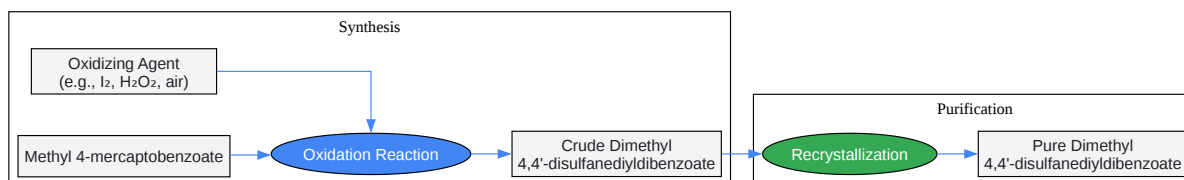
A summary of the key physico-chemical properties of **Dimethyl 4,4'-disulfanediylldibenzoate** is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>4</sub> S <sub>2</sub>	[1]
Molecular Weight	334.41 g/mol	[1]
CAS Number	35190-68-2	[1]
Melting Point	116-119 °C	[2]
Appearance	White to Light Beige Solid	[2]
Solubility	Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly)	[2]

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **Dimethyl 4,4'-disulfanediylidibenzoate** is not readily available in the searched literature, a plausible and common method for the formation of symmetrical aromatic disulfides is through the oxidation of the corresponding thiol. In this case, the precursor would be methyl 4-mercaptobenzoate.

## Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis and purification of **Dimethyl 4,4'-disulfanediylidibenzoate**.

## Experimental Protocols

### Synthesis of Methyl 4-mercaptobenzoate (Precursor)

A common method for the synthesis of methyl 4-mercaptobenzoate is the esterification of 4-mercaptobenzoic acid.

- Materials: 4-mercaptobenzoic acid, methanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
- Procedure:
  - Dissolve 4-mercaptobenzoic acid in an excess of anhydrous methanol.
  - Add a catalytic amount of concentrated sulfuric acid to the solution.
  - Reflux the reaction mixture for several hours (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
  - After completion, concentrate the mixture under reduced pressure to remove excess methanol.
  - Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
  - Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo to obtain the crude methyl 4-mercaptobenzoate. This can be further purified by column chromatography if necessary.

### Oxidation to **Dimethyl 4,4'-disulfanediyldibenzoate**

The oxidation of methyl 4-mercaptobenzoate can be achieved using various oxidizing agents.

- Materials: Methyl 4-mercaptobenzoate, a suitable solvent (e.g., ethanol, dichloromethane), and an oxidizing agent (e.g., iodine, hydrogen peroxide, or simply exposure to air).
- Procedure (General):

- Dissolve the crude or purified methyl 4-mercaptobenzoate in a suitable solvent.
- Add the oxidizing agent portion-wise while stirring at room temperature. The reaction can also proceed by bubbling air through the solution, often catalyzed by a base.
- Monitor the reaction by TLC until the starting thiol is consumed.
- Upon completion, the reaction mixture can be worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) if iodine is used, followed by water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ) and evaporate the solvent to yield the crude **Dimethyl 4,4'-disulfanediylidibenzoate**.

### Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

- Materials: Crude **Dimethyl 4,4'-disulfanediylidibenzoate**, a suitable solvent or solvent pair (e.g., ethanol, methanol/water, or dichloromethane/hexane).
- Procedure:
  - Dissolve the crude product in a minimum amount of a suitable hot solvent.
  - If insoluble impurities are present, perform a hot filtration.
  - Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
  - Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  - Dry the purified crystals under vacuum.

## Spectroscopic Characterization (Predicted)

Due to the lack of experimentally obtained spectra in the searched literature, the following are predicted characteristic peaks based on the structure of **Dimethyl 4,4'-disulfanediylidibenzoate**.

## <sup>1</sup>H NMR Spectroscopy

- Aromatic Protons: Two sets of doublets in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The protons ortho to the ester group are expected to be downfield from the protons ortho to the disulfide linkage due to the electron-withdrawing nature of the ester.
- Methyl Protons: A singlet corresponding to the six protons of the two methyl ester groups, likely in the range of  $\delta$  3.8-4.0 ppm.

## <sup>13</sup>C NMR Spectroscopy

- Carbonyl Carbon: A peak in the downfield region, typically around  $\delta$  165-170 ppm.
- Aromatic Carbons: Several peaks in the aromatic region ( $\delta$  120-140 ppm). The carbon attached to the ester group and the carbon attached to the sulfur atom will have distinct chemical shifts.
- Methyl Carbon: A peak for the methyl group carbon, expected around  $\delta$  50-55 ppm.

## Mass Spectrometry

- Molecular Ion Peak (M<sup>+</sup>): A peak at  $m/z$  = 334, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Common fragmentation would likely involve the loss of a methoxy group (-OCH<sub>3</sub>, M-31), a carboxyl group (-COOCH<sub>3</sub>, M-59), and cleavage of the disulfide bond, which could lead to fragments corresponding to the thiophenolate radical cation.

## Infrared (IR) Spectroscopy

- C=O Stretch: A strong absorption band around 1720-1730 cm<sup>-1</sup> characteristic of the ester carbonyl group.
- C-O Stretch: An absorption band in the region of 1250-1300 cm<sup>-1</sup>.

- Aromatic C=C Stretch: Peaks in the 1450-1600  $\text{cm}^{-1}$  region.
- S-S Stretch: A weak absorption band in the 400-500  $\text{cm}^{-1}$  region, which may be difficult to observe.
- C-H Stretch (Aromatic and Aliphatic): Peaks around 3000-3100  $\text{cm}^{-1}$  (aromatic) and 2900-3000  $\text{cm}^{-1}$  (methyl).

## Potential Biological Activity and Signaling Pathways

While no specific biological studies on **Dimethyl 4,4'-disulfanediyldibenzoate** were found, the broader class of aromatic disulfides has been investigated for various biological activities.

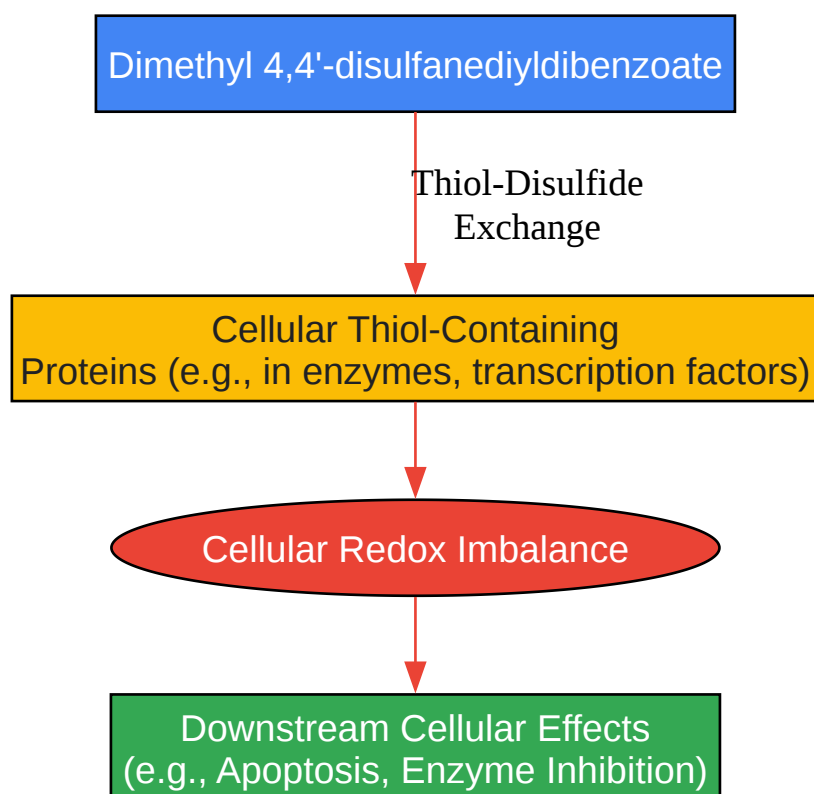
These compounds are known to interact with biological systems, often through thiol-disulfide exchange reactions with cysteine residues in proteins.

## Potential Areas of Biological Relevance

- Anticancer Activity: Some aromatic disulfides have demonstrated cytotoxic effects against cancer cell lines.<sup>[3][4]</sup> The mechanism often involves the induction of oxidative stress and apoptosis.<sup>[3]</sup>
- Antimicrobial Activity: Disulfide-containing compounds have been explored for their antibacterial and antifungal properties.<sup>[5][6]</sup>
- Enzyme Inhibition: The disulfide bond can react with thiol groups in the active sites of enzymes, leading to their inhibition.

## Potential Signaling Pathway Involvement

Given the reactivity of the disulfide bond, **Dimethyl 4,4'-disulfanediyldibenzoate** could potentially interact with signaling pathways that are sensitive to the cellular redox state.



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Caption: Potential mechanism of action via interaction with cellular thiol-containing proteins.

## Conclusion

**Dimethyl 4,4'-disulfanediylidibenzoate** is a compound with well-defined physico-chemical properties. While specific experimental protocols for its synthesis and detailed spectral analyses are not extensively documented in publicly available literature, established organic chemistry principles allow for the confident prediction of its synthesis, purification, and characteristic spectral features. The biological potential of this compound remains largely unexplored but can be inferred from the known activities of other aromatic disulfides. This technical guide serves as a foundational resource for researchers and professionals, providing a structured overview and a starting point for further investigation into the chemistry and potential applications of **Dimethyl 4,4'-disulfanediylidibenzoate**. Further experimental validation is necessary to confirm the proposed methodologies and to fully elucidate the biological profile of this molecule.

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